molecular formula C16H25N3O3S B5852089 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide

Cat. No. B5852089
M. Wt: 339.5 g/mol
InChI Key: VEEVWTCOZGFQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been shown to have potential applications in cancer treatment, as well as in the treatment of other diseases such as HIV and Alzheimer's.

Mechanism of Action

3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the acetylation of histones, which leads to changes in gene expression. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit their growth, and sensitize them to other chemotherapy agents. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for precise manipulation of gene expression. Another advantage is its potential applications in cancer treatment, HIV treatment, and Alzheimer's treatment. However, one limitation of using 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide in lab experiments is its potential toxicity, as it has been shown to cause cell death in non-cancerous cells at high concentrations.

Future Directions

There are several future directions for research on 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide with other chemotherapy agents to improve their effectiveness. In addition, further research is needed to determine the optimal dosage and administration of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide for different diseases. Finally, research is needed to determine the long-term effects of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide on patients, including any potential side effects.

Synthesis Methods

The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide involves several steps, including the reaction of 4-(methylsulfonyl)phenylhydrazine with 3-methylbutanoyl chloride to form the intermediate 3-methyl-N-(4-(methylsulfonyl)phenyl)butanamide. This intermediate is then reacted with 2-chloro-N-(2-piperazin-1-ylethyl)acetamide to form the final product, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide. The synthesis of 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been described in detail in several publications.

Scientific Research Applications

3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has also been shown to sensitize cancer cells to other chemotherapy agents, making them more effective. In addition, 3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide has potential applications in the treatment of other diseases such as HIV and Alzheimer's, as it has been shown to inhibit the replication of HIV and improve cognitive function in Alzheimer's patients.

properties

IUPAC Name

3-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13(2)12-16(20)17-14-6-4-5-7-15(14)18-8-10-19(11-9-18)23(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEVWTCOZGFQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}butanamide

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